Cas no 2091119-09-2 ((5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol)

(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-methyl-3-pyridin-2-ylpyrazol-1-yl)methanol
- starbld0009948
- AKOS026721890
- 2091119-09-2
- (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
- F2198-2163
- 1H-Pyrazole-1-methanol, 5-methyl-3-(2-pyridinyl)-
-
- Inchi: 1S/C10H11N3O/c1-8-6-10(12-13(8)7-14)9-4-2-3-5-11-9/h2-6,14H,7H2,1H3
- InChI Key: DPXVNTWHKRPUHY-UHFFFAOYSA-N
- SMILES: OCN1C(C)=CC(C2C=CC=CN=2)=N1
Computed Properties
- Exact Mass: 189.090211983g/mol
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9Ų
- XLogP3: 0.6
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 347.7±37.0 °C(Predicted)
- pka: 12.99±0.10(Predicted)
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-2163-0.5g |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol |
2091119-09-2 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-2163-1g |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol |
2091119-09-2 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2198-2163-10g |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol |
2091119-09-2 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | M266141-500mg |
(5-methyl-3-(pyridin-2-yl)-1h-pyrazol-1-yl)methanol |
2091119-09-2 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | M266141-1g |
(5-methyl-3-(pyridin-2-yl)-1h-pyrazol-1-yl)methanol |
2091119-09-2 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F2198-2163-2.5g |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol |
2091119-09-2 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F2198-2163-5g |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol |
2091119-09-2 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | M266141-100mg |
(5-methyl-3-(pyridin-2-yl)-1h-pyrazol-1-yl)methanol |
2091119-09-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-2163-0.25g |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol |
2091119-09-2 | 95%+ | 0.25g |
$302.0 | 2023-09-06 |
(5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Recent Advances in the Study of (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol (CAS: 2091119-09-2)
The compound (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol (CAS: 2091119-09-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core substituted with a pyridine ring and a hydroxymethyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, highlighting its efficient production via a one-pot condensation reaction. The researchers emphasized the compound's stability and scalability, making it a viable candidate for further pharmaceutical applications. Additionally, the study reported that the compound exhibits moderate solubility in aqueous solutions, which is a critical factor for its bioavailability.
In terms of biological activity, recent research has identified (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol as a potential inhibitor of certain kinase enzymes involved in inflammatory pathways. A preprint article from BioRxiv (2024) demonstrated that the compound effectively suppresses the activity of p38 MAP kinase, a key player in chronic inflammatory diseases. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the kinase active site, providing a foundation for future drug design efforts.
Another area of interest is the compound's role in cancer therapeutics. A collaborative study between academic and industrial researchers (2024) investigated the cytotoxic effects of (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol on various cancer cell lines. The results indicated selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 12.5 µM, while showing minimal effects on normal fibroblast cells. This selectivity suggests potential for developing targeted therapies with reduced side effects.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for further studies to improve the compound's metabolic stability and oral bioavailability. Proposed strategies include structural modifications and the development of prodrug formulations to enhance its therapeutic efficacy.
In conclusion, (5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol (CAS: 2091119-09-2) represents a versatile scaffold with significant potential in drug discovery. Ongoing research continues to uncover its mechanistic insights and therapeutic applications, paving the way for future clinical development. Researchers are encouraged to explore its derivatives and combinations with other pharmacophores to maximize its therapeutic benefits.
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